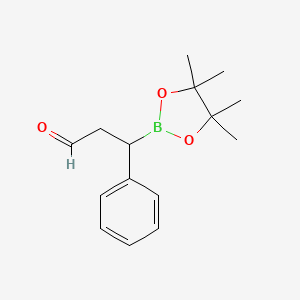
3-Chloro-5-isothiocyanatopicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-isothiocyanatopicolinonitrile is a heterocyclic compound that contains both chlorine and isothiocyanate functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of multiple reactive sites makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isothiocyanatopicolinonitrile typically involves the reaction of 3-chloropicolinonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction is usually performed at low temperatures to control the reactivity of thiophosgene and to ensure high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals like thiophosgene.
化学反応の分析
Types of Reactions
3-Chloro-5-isothiocyanatopicolinonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or dithiocarbamates.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like DMF or DMSO.
Addition Reactions: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 3-azido-5-isothiocyanatopicolinonitrile or 3-thioether-5-isothiocyanatopicolinonitrile.
Addition Reactions: Products such as thioureas or dithiocarbamates.
Cyclization Reactions: Various heterocyclic compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Chloro-5-isothiocyanatopicolinonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the preparation of functional materials such as polymers and coatings with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
作用機序
The mechanism of action of 3-Chloro-5-isothiocyanatopicolinonitrile primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it a useful tool in biochemical research.
類似化合物との比較
Similar Compounds
- 3-Chloro-5-methylphenylisothiocyanate
- 3-Chloro-5-isothiocyanatobenzoic acid
- 3-Chloro-5-isothiocyanatopyridine
Uniqueness
3-Chloro-5-isothiocyanatopicolinonitrile is unique due to the presence of both a chlorine atom and an isothiocyanate group on a picolinonitrile scaffold. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate for the synthesis of a wide range of compounds. The picolinonitrile scaffold also offers additional sites for further functionalization, enhancing its utility in various applications.
特性
分子式 |
C7H2ClN3S |
|---|---|
分子量 |
195.63 g/mol |
IUPAC名 |
3-chloro-5-isothiocyanatopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2ClN3S/c8-6-1-5(11-4-12)3-10-7(6)2-9/h1,3H |
InChIキー |
OUFCLCMJUZPIEN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C#N)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
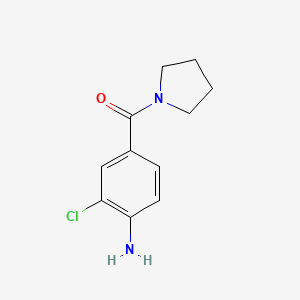

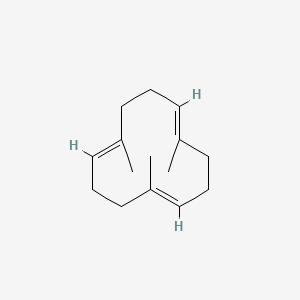
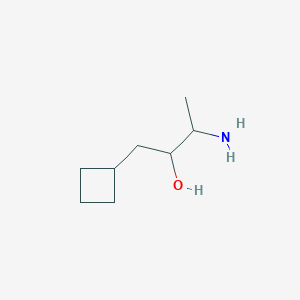
![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
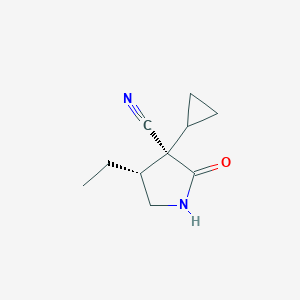
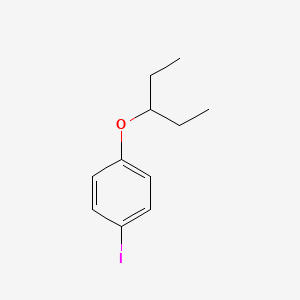
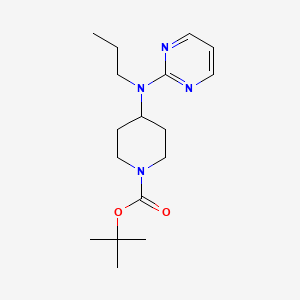


![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13890474.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13890477.png)
